SSR 146977 hydrochloride is a small molecule drug that has been extensively studied for its potential therapeutic applications in various medical conditions. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent Hedgehog signaling pathway inhibitor. Smoothened antagonist. Inhibits growth of cancer cell lines containing a disease-relevant Smoothened gene mutation. Has anti-tumor activity in animal models. Smoothened (Smo) is a GPCR-like receptor that, with Patched, mediates hedgehog (Hh) signaling to regulate gene expression through the Gli transcription factors. LY2940680 is an antitumor agent that binds to the human Smo receptor and inhibits Sonic Hh-induced Gli1 expression (IC50 = ~2.4 nM in vitro). The potential anticancer activity of LY2940680 is currently under clinical investigation. LY2940680 binds to the Smoothened (Smo) receptor and potently inhibits Hedgehog (Hh) signaling. IC50 value:Target: Smoin vitro: LY2940680 inhibits cancer growth in cell lines containing a mutation in the gene encoding Smoothened that researchers had previously observed in patient with cancer who developed resistance to vismodegib. in vivo: LY2940680 has excellent pharmacokinetic properties in rodent and non-rodent species. LY2940680 administrated orally treats Ptch+/- p53-/- transgenic mice which spontaneously develop medulloblastoma, produces remarkable efficacy and significantly improves their survival. LY2940680 reveals rapid kinetics of anti-tumor activity through magnetic resonance imaging of these mice, and LY2940680 induces Caspase-3 activity and reduces proliferation by immunohistochemistry analysis of medulloblastoma tumors. LY2940680 inhibits Hh regulated gene expression in the subcutaneous xenograft tumor stroma and produces significant anti-tumor activity.
Atractyloside A is a natural compound that belongs to the class of diterpenoid glycosides. It is found in the roots of Atractylodes macrocephala, a traditional Chinese medicinal herb. Atractyloside A has been studied extensively for its biological activity and potential therapeutic applications.
Naloxone D5 is a synthetic opioid antagonist that is used to reverse the effects of opioid overdose. It is a modified form of naloxone, which is a non-selective opioid antagonist. Naloxone D5 is a more potent and selective antagonist that has been shown to be effective in reversing the effects of opioids such as fentanyl, which is a highly potent synthetic opioid that has been responsible for many overdose deaths.
Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1].
11-oxo Mogroside V is a sweet tasting cucurbitane glycoside derivative of mogroside V. It has antioxidant effects against both O2- and OH- (EC50s = 4.79 and 16.52 µg/ml, respectively) and prevents OH-induced DNA damage (EC50 = 3.09 µg/ml). 11-oxo Mogroside V also inhibits carcinogenesis in murine models. 11-oxo-mogroside V is a natural sweetener, isolated from the fruits of Momordica grosvenori, exhibits strong antioxidant activity. It exhibits significant inhibitory effects on reactive oxygen species (O2-, H2O2 and *OH) with EC50 of 4.79, 16.52, and 146.17 μg/mL, respectively. EC50 & Target: 4.79 μg/mL (O2-), 16.52 μg/mL (H2O2),146.17 μg/mL(*OH)[1]InVitro: 11-oxo-mogroside V shows a higher scavenging effect on O2- (concentration at which 50% of chemiluminescence intensity is inhibited [EC50]=4.79 μg/mL) and H2O2 (EC50=16.52 μg/mL) than those of mogroside V. 11-oxo-mogroside V exhibits a remarkable inhibitory effect on *OH-induced DNA damage with EC50=3.09 μg/mL. 1-oxo-mogroside V, a natural sweetener, isolated from the fruits of Momordica grosvenori, exhibits strong inhibitory effect on the primary screening test indicated by the induction of Epstein-Barr virus early antigen (EBV-EA) by a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA). 11-oxo-mogroside V exhibits strong inhibitory effect on EBV-EA induction (91.2, 50.9 and 21.3% inhibition at 1000, 500 and 100 mol ratio/TPA concentration, respectively)[2]. InVivo: In the group treated with DMBA, TPA and 11-oxo-mogroside V, only 26.6 and 53.3% of mice bore papillomas even at 10 and 15 weeks of promotion, respectively, and only 1.0 3.3 and 4.7 papillomas are formed per mouse at 10, 15 and 20 weeks of promotion.
INCB 3344 is an antagonist of chemokine (C-C motif) receptor 2 (CCR2; IC50 = 10 nM in WEHI-274 murine monocytes). It is selective for CCR2 over a panel of G protein-coupled receptors, including CCR1 and CCR5, with IC50s values greater than 1 µM. INCB 3344 inhibits chemotaxis of WEHI-274 cells induced by chemokine (C-C motif) ligand 2 (CCL2; IC50 = 10 nM) and CCL2-induced phosphorylation of ERK in WEHI-274 cells. It inhibits monocyte influx in a mouse model of peritonitis induced by thioglycolate when administered at doses of 60 and 100 mg/kg. INCB 3344 (30, 50, and 100 mg/kg twice per day) decreases the expression of CCR2 mRNA in the ear and reduces ear swelling in a mouse model of delayed-type hypersensitivity reaction. It prevents increases in or reduces macrophage levels in the spinal cord when administered at a dose of 100 mg/kg per day beginning the day of immunization or seven days following immunization, respectively, in a mouse model of experimental autoimmune encephalomyelitis (EAE). It also reduces disease incidence and severity in the same model and reduces disease severity in a rat model of adjuvant-induced arthritis. INCB 3344 reduces macrophage infiltration to the kidney and improves renal function in a mouse model of polycystic kidney disease. INCB3344 is a potent and selective antagonist of CCR2 receptor with IC values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism and 3.8 nM (hCCR2) and 7.8 nM (mCCR2) in antagonism of chemotaxis activity. INCB3344 exhibited >100-fold selectivity over other homologous chemokine receptors, a free fraction of 24% in human serum and 15% in mouse serum, and an oral bioavailability of 47% in mice, suitable as a tool compound for target validation in rodent models.